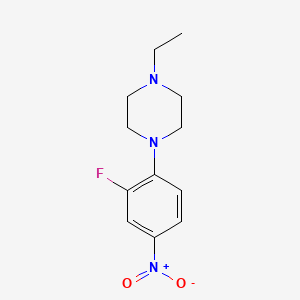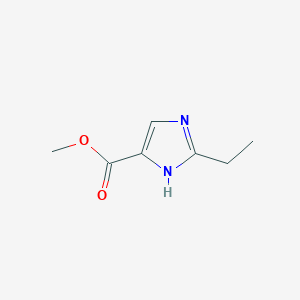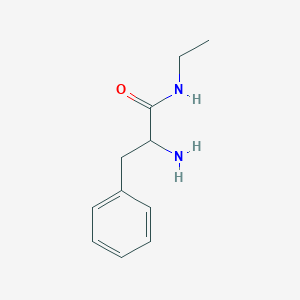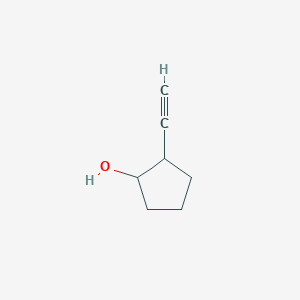
2-Ethynylcyclopentanol
Übersicht
Beschreibung
2-Ethynylcyclopentanol is a chemical compound with the molecular formula C7H10O . It has an average mass of 110.154 Da and a monoisotopic mass of 110.073166 Da .
Molecular Structure Analysis
The molecular structure of 2-Ethynylcyclopentanol consists of a cyclopentanol ring with an ethynyl group attached . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
2-Ethynylcyclopentanol has a density of 1.0±0.1 g/cm3, a boiling point of 161.9±29.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 46.4±6.0 kJ/mol and a flash point of 62.4±17.3 °C . The index of refraction is 1.492, and the molar refractivity is 31.7±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
Reactivity with Trifluoromethylsulfenyl Chloride : A study by Munavalli et al. (1999) explored the reaction of 1-ethynyl-1-cyclopentanol with trifluoromethylsulfenyl chloride, resulting in 13 compounds formed through addition and elimination reactions. This demonstrates the compound's potential in complex chemical syntheses and its reactivity in radical reactions (Munavalli, Durst, et al., 1999).
Organoruthenium Complex Reactions : Research by Selegue et al. (1991) highlighted reactions involving [RuCl(PMe3)2(Cp)] with 1-ethynylcyclohexanol or 1-ethynylcyclopentanol, leading to various complexes. This underscores its utility in creating organometallic complexes with potential applications in catalysis or material science (Selegue, Young, et al., 1991).
Ring-contraction in Carbohydrate Chemistry : Aurrecoechea et al. (2003) examined the impact of substituents on the reactivity and stereoselectivity in the ring-contraction of 5-alkynylpyranosides, using 2-ethynylcyclopentanol. This study is significant for carbohydrate chemistry and the development of novel organic synthesis methods (Aurrecoechea, Gil, et al., 2003).
Synthesis of Organotin Compounds : Zhu et al. (2003) synthesized various organotin compounds using 1-ethynylcyclopentanol. The study's focus on crystal and molecular structures of these compounds indicates its relevance in materials science and coordination chemistry (Zhu, Lu, et al., 2003).
Broader Chemical Applications
- Acetylene Group in Medicinal Chemistry : Talele (2020) discussed the broad use of the acetylene (ethynyl) group in drug discovery and development, highlighting its role as a privileged structural feature in targeting therapeutic proteins. This underscores the potential of 2-Ethynylcyclopentanol in medicinal chemistry due to its ethynyl group (Talele, 2020).
Safety and Hazards
The safety data sheet for 2-Ethynylcyclopentanol indicates that it is a flammable liquid and vapor. It may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and wear protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
2-ethynylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZIIUSKYKGRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400106 | |
| Record name | 2-Ethynylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylcyclopentanol | |
CAS RN |
887978-40-7 | |
| Record name | 2-Ethynylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



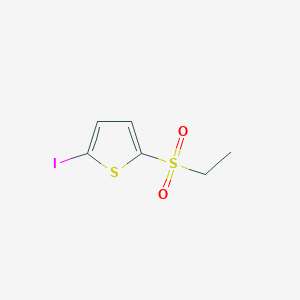
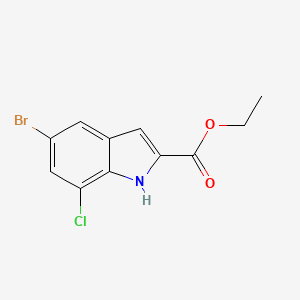
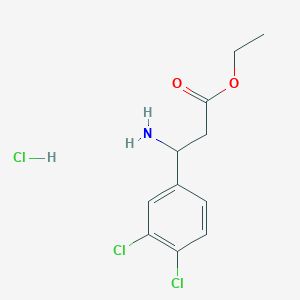

![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)
![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)
![3-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B3021287.png)
